molecular formula C18H15N3O3S B1678070 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide CAS No. 622387-85-3

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide

Cat. No. B1678070
M. Wt: 353.4 g/mol
InChI Key: MLKHXLFEYOOYEY-OVCLIPMQSA-N
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Description

“3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide” is a chemical compound with the molecular formula C18H15N3O3S . It has a molecular weight of 353.4 g/mol . The IUPAC name for this compound is 3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide .


Molecular Structure Analysis

The molecular structure of “3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide” includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound’s topological polar surface area is 103 Ų . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 353.08341252 g/mol .

Scientific Research Applications

Pharmacological Applications

Sulfonamides, including 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide, have been widely investigated for their pharmacological applications. These compounds have shown potential as inhibitors of various enzymes, demonstrating broad-spectrum antimicrobial activities and potential in treating diseases like cancer, glaucoma, and Alzheimer's disease. For instance, sulfonamide inhibitors have been identified as tyrosine kinase inhibitors, HIV protease inhibitors, and histone deacetylase 6 inhibitors, highlighting their versatility in drug development (Gulcin & Taslimi, 2018).

Environmental Implications

The environmental presence of sulfonamides, due to their extensive use in healthcare and veterinary medicine, has raised concerns regarding microbial resistance and human health. Studies have shown that sulfonamides in the environment can lead to changes in microbial populations, potentially impacting human health on a global scale (Baran et al., 2011). Efforts to understand and mitigate the environmental impact of sulfonamides, including biodegradation and the development of water treatment technologies, are ongoing (Li et al., 2021).

Analytical and Detection Methods

Advancements in analytical methods for sulfonamides have been significant, with developments in electrochemical determination offering fast, sensitive, and cost-effective approaches for detecting these compounds in various matrices. These methodologies are crucial for environmental monitoring and ensuring food safety (Fu et al., 2020).

Future Directions

The future directions for research on “3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in medicine and other fields. Given the significance of indole derivatives in natural products and drugs, there is a continued interest in the development of novel methods of synthesis .

properties

IUPAC Name

3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKHXLFEYOOYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648015
Record name 3-[(1-Methyl-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide

CAS RN

622387-85-3
Record name 3-[(1-Methyl-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide
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3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide

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